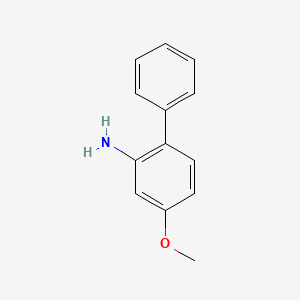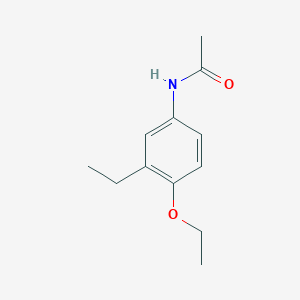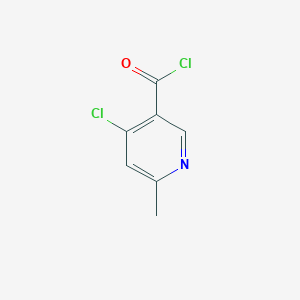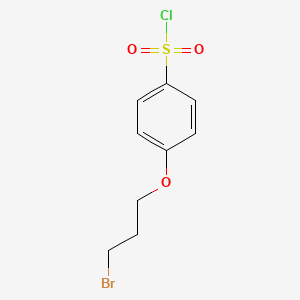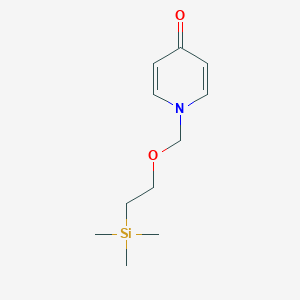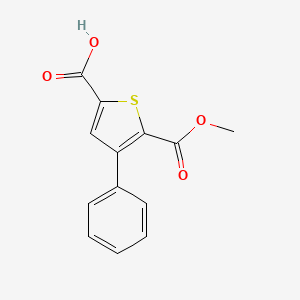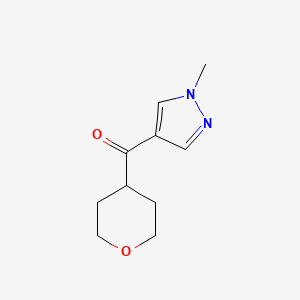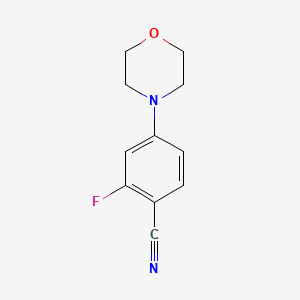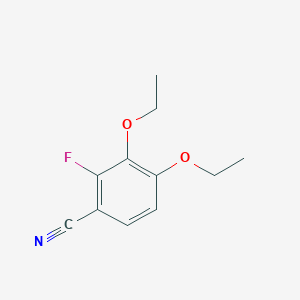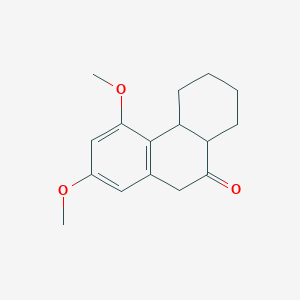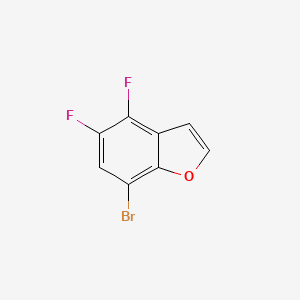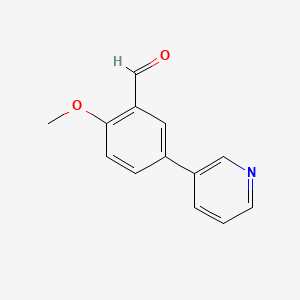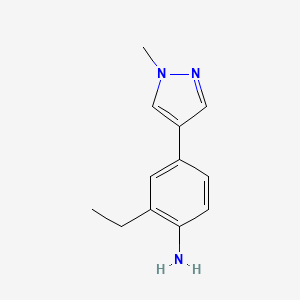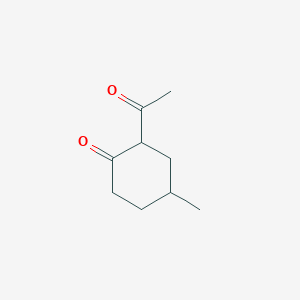
2-acetyl-4-methylcyclohexan-1-one
概要
説明
2-acetyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexanone, featuring an acetyl group at the second position and a methyl group at the fourth position on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
2-acetyl-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation or acylation of an enamine. For instance, cyclohexanone can be acetylated via pyrrolidinamine, where cyclohexanone is first converted to the corresponding enamine by reaction with pyrrolidine in the presence of an acid catalyst . Another method involves dissolving the compound in ligroin, washing it with saturated aqueous sodium bicarbonate, drying over Drierite, and fractionating in a vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions
2-acetyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydrazine or hydroxylamine for forming hydrazones or oximes
Major Products Formed
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Carboxylic acids: From oxidation reactions.
Hydrazones and oximes: From nucleophilic addition reactions
科学的研究の応用
2-acetyl-4-methylcyclohexan-1-one has several scientific research applications:
作用機序
The mechanism of action of 2-acetyl-4-methylcyclohexan-1-one involves its reactivity as a carbonyl compound. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates such as hydrazones and oximes. These intermediates can further react to form various products, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
Similar compounds to 2-acetyl-4-methylcyclohexan-1-one include:
2-Acetylcyclohexanone: Lacks the methyl group at the fourth position.
4-Methylcyclohexanone: Lacks the acetyl group at the second position.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-acetyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3 |
InChIキー |
MZQYOPQAFRRAJA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=O)C(C1)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
